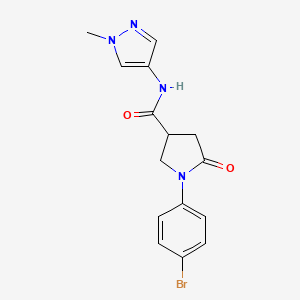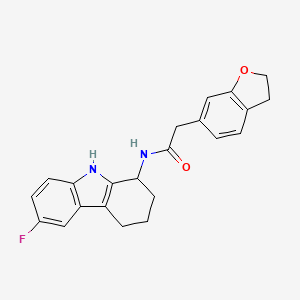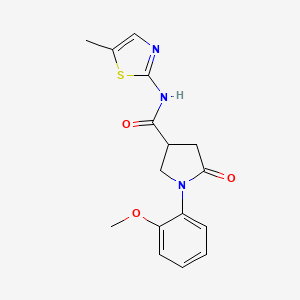![molecular formula C22H25N3O2S B10997484 4-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one](/img/structure/B10997484.png)
4-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole-based piperazine , is a synthetic organic compound. Its chemical formula is C21H24N4O2S, and it features a benzothiazole ring fused with a piperazine moiety. The compound’s structure combines elements from both heterocyclic chemistry and medicinal chemistry.
Preparation Methods
a. Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 2-methoxybenzaldehyde with 2-aminobenzothiazole in the presence of an acid catalyst. The resulting intermediate undergoes cyclization with piperazine to yield the target compound.
b. Reaction Conditions: The reaction conditions for the synthesis typically involve refluxing the reactants in a suitable solvent (such as ethanol or dichloromethane) under controlled temperature and time. Acidic or basic conditions may be employed, depending on the specific route.
c. Industrial Production: While not widely produced on an industrial scale, research laboratories and pharmaceutical companies synthesize this compound for further investigation.
Chemical Reactions Analysis
a. Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states of sulfur and nitrogen.
Reduction: Reduction reactions may yield corresponding amines or other reduced derivatives.
Substitution: Substitution reactions at the benzothiazole or piperazine positions are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) facilitate reduction.
Substitution: Halogenated derivatives can be prepared using halogenating agents (e.g., bromine or chlorine).
c. Major Products: The major products depend on the specific reaction conditions and substituents present. Oxidation may lead to sulfoxides or sulfones, while reduction yields amines. Substitution reactions introduce various functional groups.
Scientific Research Applications
a. Medicinal Chemistry:
Antipsychotic Agents: Benzothiazole-based piperazines have been explored as potential antipsychotic drugs due to their interaction with neurotransmitter receptors.
Anticancer Properties: Some derivatives exhibit promising anticancer activity by targeting specific pathways.
Antimicrobial Agents: Researchers investigate their antimicrobial potential against bacteria and fungi.
Dye Intermediates: Benzothiazole derivatives find applications as dye intermediates.
Fluorescent Probes: Certain compounds serve as fluorescent probes in biological studies.
Mechanism of Action
The exact mechanism of action remains an active area of research. the compound likely interacts with cellular receptors, enzymes, or signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are other benzothiazole-based compounds, the unique combination of benzothiazole and piperazine in this molecule sets it apart. Similar compounds include benzothiazole derivatives without the piperazine moiety.
Properties
Molecular Formula |
C22H25N3O2S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C22H25N3O2S/c1-27-19-9-4-3-8-18(19)24-13-15-25(16-14-24)22(26)12-6-11-21-23-17-7-2-5-10-20(17)28-21/h2-5,7-10H,6,11-16H2,1H3 |
InChI Key |
LQZACRRDFIQENH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B10997401.png)
![methyl 3-(4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate](/img/structure/B10997410.png)

![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide](/img/structure/B10997435.png)
![dimethyl N-({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)-L-aspartate](/img/structure/B10997443.png)

![N-(3-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10997454.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide](/img/structure/B10997464.png)
![2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-4-yl)acetamide](/img/structure/B10997465.png)
![ethyl 2-[({[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B10997472.png)

![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methylpropyl)benzamide](/img/structure/B10997478.png)
![methyl N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate](/img/structure/B10997489.png)
![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(3,4-dimethoxyphenyl)propan-1-one](/img/structure/B10997493.png)
